molecular formula C6H8N4O4S B2880908 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide CAS No. 124839-32-3

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Cat. No.: B2880908
CAS No.: 124839-32-3
M. Wt: 232.21
InChI Key: YXTIEPFZXOVXHS-UHFFFAOYSA-N
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Description

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H8N4O4S and a molecular weight of 232.22 g/mol . This compound is characterized by the presence of hydrazinyl, nitro, and sulfonamide functional groups attached to a benzene ring. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, benzene-1-sulfonamide, undergoes nitration to introduce a nitro group at the 3-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

    Hydrazination: The nitrobenzene-1-sulfonamide is then treated with hydrazine hydrate to replace the nitro group with a hydrazinyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules. The sulfonamide group enhances the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a hydrazinyl group.

    4-Nitrobenzene-1-sulfonamide: Similar structure but without the hydrazinyl group.

    4-Hydrazinylbenzene-1-sulfonamide: Similar structure but without the nitro group.

Uniqueness

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is unique due to the presence of both hydrazinyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-hydrazinyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTIEPFZXOVXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 ml of hydrazine hydrate were added to a suspension of 47.33 g of 4-chloro-3-nitrobenzenesulfonamide [prepared as described in: J. Am. Chem. Soc. 73, 2558 (1951)] in 200 ml of abs. ethanol. The mixture was boiled under stirring for 30 minutes, then cooled down. The crystals were filtered by suction and thoroughly washed with water to obtain 43.38 g (93.4%) of 2-nitro-4-sulfamoylphenylhydrazine, m.p.: 217°-218° C. (with decomposition).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
47.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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